4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride
Description
4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole-hydrazinyl scaffold. The compound’s reactivity stems from the sulfonyl chloride group, which enables facile nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides or other derivatives for pharmaceutical or materials science applications. Its pyrazole ring, substituted with chlorine and methyl groups, contributes to steric and electronic modulation, influencing solubility and biological interactions.
Properties
CAS No. |
651013-29-5 |
|---|---|
Molecular Formula |
C10H8Cl2N4O2S |
Molecular Weight |
319.17 g/mol |
IUPAC Name |
4-[(3-chloro-5-methyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H8Cl2N4O2S/c1-6-9(10(11)16-13-6)15-14-7-2-4-8(5-3-7)19(12,17)18/h2-5H,1H3,(H,13,16) |
InChI Key |
ROURWHPASPBFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)Cl)N=NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-5-methyl-4H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-sulfonyl chloride benzene under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the pyrazole ring .
Scientific Research Applications
4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function . The pyrazole ring may also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations :
- Reactivity : The sulfonyl chloride group in the target compound distinguishes it from sulfonamide derivatives (e.g., Celecoxib-related compounds ), offering higher reactivity for further functionalization.
- Heterocyclic Diversity : Thiazole () and triazole () analogs exhibit lower molecular weights but lack the pyrazole-hydrazinyl motif, which may influence binding affinity in biological systems.
- Synthetic Feasibility : Yields vary widely; thiazole derivatives () show lower yields (32%) compared to urea-thiazole hybrids (70.7% in ), suggesting challenges in stabilizing dicyclopropylmethylene groups during synthesis.
Spectroscopic and Crystallographic Characterization
- 1H-NMR Trends : Urea-thiazole derivatives () exhibit deshielded aromatic protons (δ 7.2–8.1 ppm), while pyrazole-hydrazinyl protons in the target compound would likely resonate near δ 8.5–10.0 ppm due to conjugation with the sulfonyl group.
- Crystallography : Tools like SHELX () and ORTEP () are critical for resolving the stereochemistry of hydrazinyl linkages, as seen in pyrazole-carboxamide structures ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
